5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, a furan ring, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring:
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.
Introduction of the Ethylpiperazine Moiety: The ethylpiperazine group can be attached via nucleophilic substitution reactions, typically using an alkyl halide and piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved will depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Methylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((4-Propylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to the presence of the ethylpiperazine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes or interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUDLEXHHRGCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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